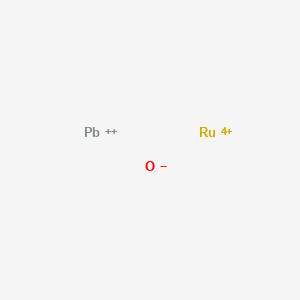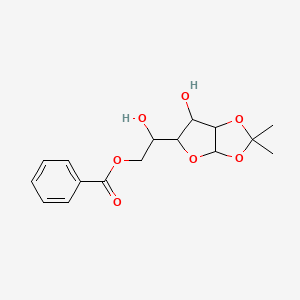![molecular formula C12H12N2O2S2 B14161091 4-[(5-Methylthiophen-2-yl)methylideneamino]benzenesulfonamide CAS No. 5227-19-0](/img/structure/B14161091.png)
4-[(5-Methylthiophen-2-yl)methylideneamino]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(5-Methylthiophen-2-yl)methylideneamino]benzenesulfonamide is a chemical compound with the molecular formula C12H12N2O2S2. It is known for its unique structure, which includes a thiophene ring and a benzenesulfonamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Methylthiophen-2-yl)methylideneamino]benzenesulfonamide typically involves the condensation of 5-methylthiophene-2-carbaldehyde with 4-aminobenzenesulfonamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(5-Methylthiophen-2-yl)methylideneamino]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
Applications De Recherche Scientifique
4-[(5-Methylthiophen-2-yl)methylideneamino]benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-[(5-Methylthiophen-2-yl)methylideneamino]benzenesulfonamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(5-Methylthiophen-2-yl)methylideneamino]-N-(2,4,6-trimethylphenyl)benzenesulfonamide
- 5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde
Uniqueness
4-[(5-Methylthiophen-2-yl)methylideneamino]benzenesulfonamide is unique due to its specific combination of a thiophene ring and a benzenesulfonamide group. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications .
Propriétés
Numéro CAS |
5227-19-0 |
|---|---|
Formule moléculaire |
C12H12N2O2S2 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
4-[(5-methylthiophen-2-yl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C12H12N2O2S2/c1-9-2-5-11(17-9)8-14-10-3-6-12(7-4-10)18(13,15)16/h2-8H,1H3,(H2,13,15,16) |
Clé InChI |
VJXFEIUABSKZPB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)C=NC2=CC=C(C=C2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[(1,3-dimethyl-1,3,2-diazaborolidin-2-yl)imino]-$l^{4}-sulfane](/img/structure/B14161009.png)
![Benzenamine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14161013.png)
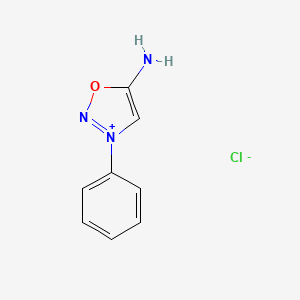
![2-amino-1-(4-butylphenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14161025.png)

![N-(3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B14161039.png)

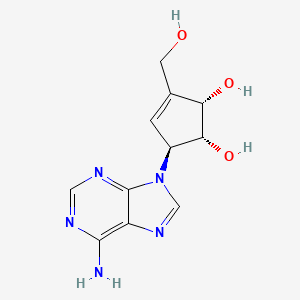
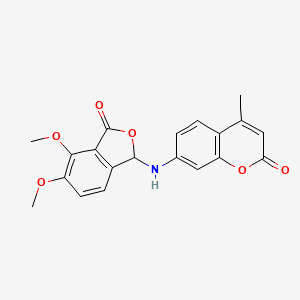
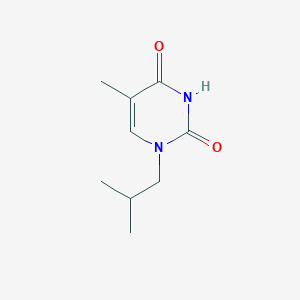
![1-[(2Z)-1-ethylpyridin-2(1H)-ylidene]-3-prop-2-en-1-ylthiourea](/img/structure/B14161073.png)
